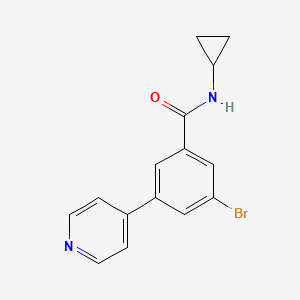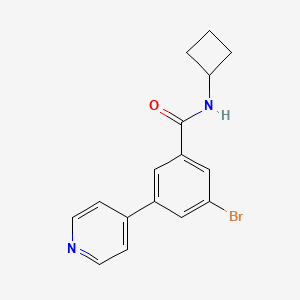
5-bromo-2-((tetrahydro-2H-thiopyran-4-yl)oxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-((tetrahydro-2H-thiopyran-4-yl)oxy)benzonitrile is an organic compound with the molecular formula C12H12BrNO2S It is a derivative of benzonitrile, featuring a bromine atom at the 5-position and a tetrahydro-2H-thiopyran-4-yloxy group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-((tetrahydro-2H-thiopyran-4-yl)oxy)benzonitrile typically involves the following steps:
Formation of Tetrahydro-2H-thiopyran-4-yloxy Group: This step involves the reaction of 5-bromo-2-hydroxybenzonitrile with tetrahydro-2H-thiopyran-4-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the thiopyran ring. For example, oxidation can convert the thiopyran ring to a sulfoxide or sulfone.
Hydrolysis: The tetrahydro-2H-thiopyran-4-yloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxybenzonitrile.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thiocyano, or amino derivatives.
Oxidation Products: Sulfoxides or sulfones.
Hydrolysis Products: 5-bromo-2-hydroxybenzonitrile.
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfur and nitrogen heterocycles.
Biology and Medicine:
Pharmaceutical Research: It may serve as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-((tetrahydro-2H-thiopyran-4-yl)oxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiopyran ring and bromine atom can play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity.
Comparación Con Compuestos Similares
5-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile: Similar structure but with a pyran ring instead of a thiopyran ring.
5-Bromo-2-methyltetrahydro-2H-thiopyran: Similar structure but with a methyl group instead of a benzonitrile group.
Uniqueness:
Thiopyran Ring: The presence of a sulfur atom in the thiopyran ring can impart unique chemical and biological properties compared to oxygen-containing analogs.
Bromine Atom: The bromine atom can enhance the compound’s reactivity and binding affinity in various applications.
This detailed article provides a comprehensive overview of 5-bromo-2-((tetrahydro-2H-thiopyran-4-yl)oxy)benzonitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
5-bromo-2-(thian-4-yloxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNOS/c13-10-1-2-12(9(7-10)8-14)15-11-3-5-16-6-4-11/h1-2,7,11H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHVMSBDQFCMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=C(C=C(C=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-propan-1-ol](/img/structure/B8165230.png)

![(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B8165240.png)





